2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate
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Overview
Description
2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylsulfanyl group, a chloropyridine moiety, and a carboxylate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylthiol with a suitable halogenated precursor under basic conditions to form the phenylsulfanyl group.
Amidation Reaction: The phenylsulfanyl intermediate is then reacted with a propanoyl chloride derivative to form the amide linkage.
Esterification: The final step involves the esterification of the amide intermediate with 6-chloropyridine-3-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloropyridine moiety may interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloropyridine moiety, in particular, may offer unique interactions not seen with other halogenated derivatives.
Properties
IUPAC Name |
[2-oxo-2-(3-phenylsulfanylpropanoylamino)ethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-14-7-6-12(10-19-14)17(23)24-11-16(22)20-15(21)8-9-25-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWANUGHFSTFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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